Synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
An in-depth technical guide detailing the high-fidelity asymmetric synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, contrasting chemocatalytic and biocatalytic pathways.
Executive Summary
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol—frequently referred to as (R)-1-(indan-5-yl)ethanol—is a high-value chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule features a fused indane bicyclic system and a chiral secondary alcohol at the C5 position. Synthesizing this compound requires a rigorous, two-stage architectural strategy: the regioselective functionalization of the indane core, followed by the absolute stereocontrolled reduction of the resulting prochiral ketone.
This whitepaper provides a comprehensive, self-validating framework for two orthogonal synthetic strategies: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .
Synthesis Workflow: Divergent pathways from indane to the chiral alcohol target.
Precursor Synthesis: Regioselective Friedel-Crafts Acylation
The starting material, 5-acetylindane, is synthesized via the Friedel-Crafts acylation of indane.
Mechanistic Causality & Regioselectivity: The indane system consists of a benzene ring fused to a cyclopentane ring. The alkyl groups of the cyclopentyl ring act as electron-donating activating groups, which direct electrophilic aromatic substitution to the ortho and para positions[1]. However, the 4-position (ortho to the bridgehead carbon) suffers from significant steric hindrance due to the fused ring geometry. Consequently, the acylium ion preferentially attacks the 5-position (para to one bridgehead, ortho to the other), yielding 5-acetylindane as the overwhelmingly major thermodynamic product[1][2].
Protocol: Synthesis of 5-Acetylindane
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Preparation: In a rigorously dried, argon-purged 500 mL round-bottom flask, suspend 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM)[3].
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Acylium Generation: Cool the suspension to 0 °C. Add 1.1 equivalents of acetyl chloride dropwise. The Lewis acid coordinates with the chloride, generating the highly electrophilic, resonance-stabilized acylium ion ( CH3C≡O+ )[2].
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Substrate Addition: Slowly add 1.0 equivalent of indane dissolved in DCM over 30 minutes. Maintaining 0 °C is critical; it prevents polyacylation and minimizes thermodynamic rearrangement.
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Quenching: After 2 hours of stirring at room temperature, carefully pour the reaction mixture over crushed ice and 1M HCl to hydrolyze the aluminum complex. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
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Purification: Distill the crude product under reduced pressure to isolate pure 5-acetylindane.
Pathway A: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)
To achieve the precise (1R)-configuration, the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) is employed. This method utilizes a chiral Ru(II) complex, typically RuCl(p-cymene)[(R,R)-TsDPEN].
Causality of Reagent Selection: While isopropanol is a common hydrogen donor, its use results in a reversible equilibrium. By utilizing an azeotropic mixture of formic acid and triethylamine (FA/TEA), the reaction is rendered irreversible. The decomposition of formic acid generates CO₂ gas, which escapes the system, driving the equilibrium entirely toward the product formation via Le Chatelier's principle[4][5].
Mechanistic Logic: The reaction proceeds via an outer-sphere mechanism. The 16-electron Ru-amido complex abstracts a hydride from formate to form an 18-electron Ru-hydride intermediate. The hydride and the amine proton are then transferred concertedly to the carbonyl carbon and oxygen of 5-acetylindane via a highly organized six-membered pericyclic transition state. The spatial arrangement is rigidly dictated by the (R,R)-TsDPEN ligand, ensuring the exclusive formation of the (R)-alcohol[5][6].
Noyori-Ikariya ATH Mechanism: Outer-sphere concerted transfer logic.
Protocol: Ru-ATH
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Catalyst Activation: Dissolve 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN] in a 5:2 FA/TEA azeotropic mixture under an inert argon atmosphere.
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Reduction: Add 5-acetylindane (1.0 eq) to the mixture. Stir at 30 °C for 12-16 hours. Operating at this mild temperature preserves the enantiomeric excess (ee) by suppressing any background, uncatalyzed racemic reduction[4].
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Workup: Vent the generated CO₂ safely. Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ to neutralize residual formic acid.
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Isolation: Concentrate and crystallize to yield (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.
Pathway B: Biocatalytic Ketoreductase (KRED) Directed Evolution
Biocatalysis offers an environmentally benign alternative with exquisite stereoselectivity. Using an engineered Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH), 100% theoretical yield can be achieved with near-perfect enantioselectivity[7].
Causality of Cofactor Recycling: KREDs require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a hydride donor[8]. Because NADPH is prohibitively expensive to use in stoichiometric amounts, a coupled enzyme system using Glucose Dehydrogenase (GDH) and D-glucose is employed. GDH oxidizes glucose to D-glucono-1,5-lactone, simultaneously reducing NADP⁺ back to NADPH[9][10]. This pushes the thermodynamic equilibrium forward and maintains a constant pool of the active cofactor.
Biocatalytic Cofactor Recycling: GDH-mediated continuous regeneration of NADPH.
Protocol: KRED Reduction
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Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ to stabilize the enzyme's tertiary structure.
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System Assembly: Add 100 g/L of D-glucose, 1.0 mM NADP⁺, 1 U/mL of GDH, and 5 U/mL of the selected (R)-selective KRED.
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Substrate Loading: Add 5-acetylindane to a final concentration of 50 g/L. Because the indane substrate is highly hydrophobic, 5-10% v/v DMSO or isopropanol is added as a co-solvent to enhance mass transfer[8][9].
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Reaction: Incubate at 30 °C with orbital shaking (200 rpm). Critical Step: Maintain the pH at 7.0 using an automated pH stat (titrating with 1M NaOH). The production of gluconic acid (from gluconolactone hydrolysis) will otherwise rapidly acidify the medium and denature the biocatalysts.
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Extraction: After >99% conversion (typically 24 h), extract the aqueous broth with methyl tert-butyl ether (MTBE). Evaporate to yield the pristine (R)-alcohol.
Quantitative Data & Comparative Analysis
Both pathways are highly effective but serve different operational scales and constraints. The table below summarizes the core metrics of each approach.
| Metric | Pathway A: Ru-ATH | Pathway B: KRED Biocatalysis |
| Typical Yield | 92 - 95% | > 98% |
| Enantiomeric Excess (ee) | 97 - 99% | > 99.5% |
| E-Factor (Waste generation) | Moderate (Solvent/Metal waste) | Low (Aqueous buffer, biodegradable) |
| Catalyst Cost | High (Ruthenium & Chiral Ligands) | Low to Moderate (Enzyme expression) |
| Scalability | Excellent (Standard chemical reactors) | Excellent (Requires pH stat & volume management) |
| Reaction Time | 12 - 16 hours | 24 - 48 hours |
Analytical Validation
To validate the self-correcting nature of these protocols, rigorous analytics must be applied to the final product:
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Chiral HPLC: Utilize a Chiralcel OD-H column (Mobile Phase: Hexane/Isopropanol 95:5, Flow Rate: 1.0 mL/min). The (1R)-enantiomer and (1S)-enantiomer will resolve cleanly, allowing for precise integration and ee determination.
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¹H NMR (CDCl₃, 400 MHz): The diagnostic doublet of the methyl group at ~1.48 ppm (d, J = 6.5 Hz, 3H) and the quartet of the methine proton at ~4.85 ppm (q, J = 6.5 Hz, 1H) explicitly confirm the reduction of the acetyl group to the secondary alcohol.
References
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Zhang, L., Sun, Z., Xu, G., Ni, Y. "Classification and functional origins of stereocomplementary alcohol dehydrogenases for asymmetric synthesis of chiral secondary alcohols: A review." International Journal of Biological Macromolecules. Available at:[Link]
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"Development of Sustainable Biocatalytic Reduction Processes for Organic Chemists." Wiley-VCH. Available at:[Link]
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Dub, P. A., et al. "Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones." Organometallics, ACS Publications. Available at:[Link]
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Wills, M., et al. "Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts." MDPI. Available at:[Link]
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"Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones." IntechOpen. Available at:[Link]
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"Friedel-Crafts Acylation: Mechanism, Reactions & limitations." Science Revision. Available at:[Link]
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"EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Master Organic Chemistry. Available at:[Link]
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